molecular formula C19H15FN2O B14910930 N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide

Cat. No.: B14910930
M. Wt: 306.3 g/mol
InChI Key: RRCPAJIBDUGSEC-FYJGNVAPSA-N
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Description

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorophenyl group and a naphthohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the naphthohydrazide moiety may contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-Fluorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
  • N’-[1-(4-Fluorophenyl)ethylidene]benzohydrazide

Uniqueness

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is unique due to the presence of both a fluorophenyl group and a naphthohydrazide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C19H15FN2O/c1-13(14-9-11-16(20)12-10-14)21-22-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,22,23)/b21-13+

InChI Key

RRCPAJIBDUGSEC-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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